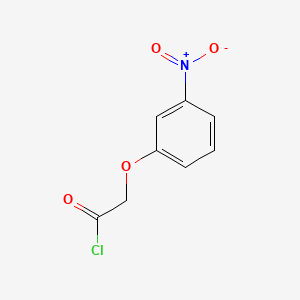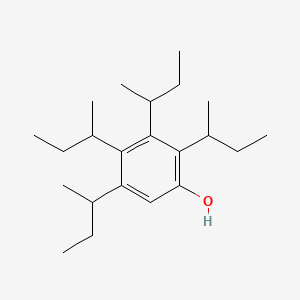
Trifluoromethane-t
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethane-t, also known as fluoroform, is a chemical compound with the formula CHF₃. It belongs to the class of hydrofluorocarbons and is a part of the haloforms, a group of compounds with the general formula CHX₃ (where X is a halogen). This compound is a colorless, non-flammable gas that is used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trifluoromethane-t can be synthesized through several methods. One common method involves the reaction of chloroform (CHCl₃) with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl₅). The reaction proceeds as follows:
CHCl3+3HF→CHF3+3HCl
Industrial Production Methods: Industrially, this compound is produced as a by-product during the manufacture of polytetrafluoroethylene (PTFE) and other fluorinated compounds. The large-scale production involves the fluorination of methane or chloromethane using hydrogen fluoride under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoromethane-t undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trifluoroacetic acid (CF₃COOH) using strong oxidizing agents.
Reduction: It can be reduced to difluoromethane (CH₂F₂) under specific conditions.
Substitution: this compound can participate in substitution reactions where the trifluoromethyl group (CF₃) is introduced into other compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂).
Substitution: Reagents like trifluoromethyl iodide (CF₃I) and copper powder in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Trifluoroacetic acid (CF₃COOH)
Reduction: Difluoromethane (CH₂F₂)
Substitution: Various trifluoromethylated organic compounds.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of trifluoromethane-t involves its ability to participate in various chemical reactions due to the presence of the highly electronegative trifluoromethyl group (CF₃). This group can influence the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- Trifluoromethyl iodide (CF₃I)
- Trifluoromethyl bromide (CF₃Br)
- Trifluoromethyl chloride (CF₃Cl)
- Difluoromethane (CH₂F₂)
- Hexafluoroethane (C₂F₆)
Comparison: Trifluoromethane-t is unique due to its relatively simple structure and the presence of three fluorine atoms, which impart high electronegativity and chemical stability. Compared to other trifluoromethyl compounds, this compound is less reactive but more stable, making it suitable for applications where stability is crucial .
Eigenschaften
CAS-Nummer |
811-69-8 |
|---|---|
Molekularformel |
CHF3 |
Molekulargewicht |
72.022 g/mol |
IUPAC-Name |
trifluoro(tritio)methane |
InChI |
InChI=1S/CHF3/c2-1(3)4/h1H/i1T |
InChI-Schlüssel |
XPDWGBQVDMORPB-CNRUNOGKSA-N |
Isomerische SMILES |
[3H]C(F)(F)F |
Kanonische SMILES |
C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


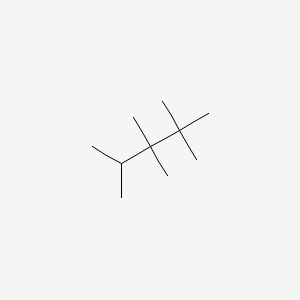
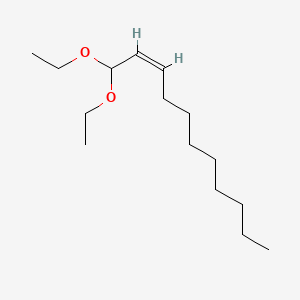
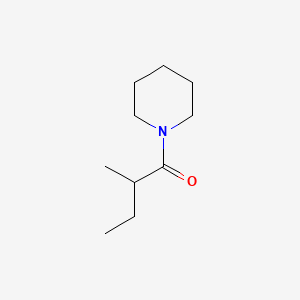

![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)
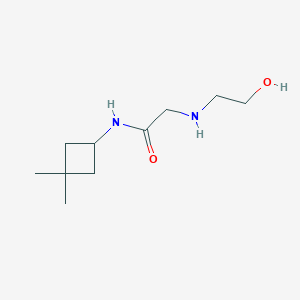

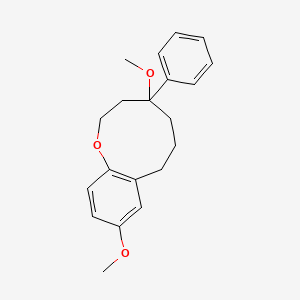
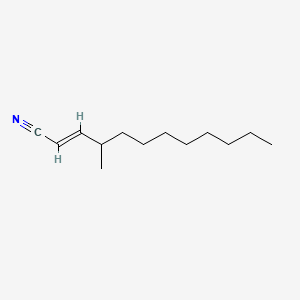
![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)
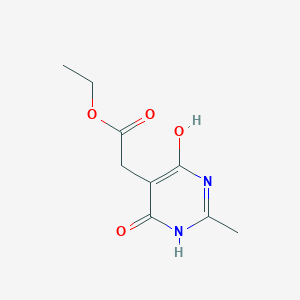
![benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol](/img/structure/B12641908.png)
